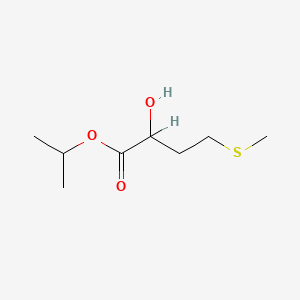

Butanoic acid, 2-hydroxy-4-(methylthio)-, 1-methylethyl ester

Vue d'ensemble

Description

The isopropyl ester of the hydroxy analogue of methionine is a derivative of methionine, an essential amino acid. This compound is primarily used in animal nutrition, particularly for ruminants, due to its ability to provide a stable and bioavailable source of methionine. Methionine is crucial for protein synthesis and various metabolic processes in animals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of the isopropyl ester of the hydroxy analogue of methionine involves the esterification of 2-hydroxy-4-methylthiobutanoic acid with isopropanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is continuously stirred and heated to maintain the desired temperature. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products. The final product is then formulated into various forms, such as liquid or dry feed additives, for use in animal nutrition.

Analyse Des Réactions Chimiques

Types of Reactions

The isopropyl ester of the hydroxy analogue of methionine undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to its parent acid and isopropanol in the presence of water and an acid or base catalyst.

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones under oxidative conditions.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Hydrolysis: 2-hydroxy-4-methylthiobutanoic acid and isopropanol.

Oxidation: Sulfoxides or sulfones of the parent acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Role in Ruminant Nutrition

HMBi is predominantly utilized in the diets of ruminants such as cattle and sheep. Methionine is often a limiting amino acid in ruminant diets, and HMBi provides a bioavailable source that enhances protein synthesis and overall growth performance.

- Mechanism of Action : Upon ingestion, HMBi is hydrolyzed in the rumen to release 2-hydroxy-4-methylthiobutanoic acid, which is then converted into methionine. This process ensures efficient absorption and utilization by the animal .

Case Studies

-

Growth Performance in Holstein Steers :

- A study involving twenty-four Holstein steers showed that supplementation with HMBi significantly improved growth rates and blood parameters. The treatment groups receiving 15 g/day and 25 g/day of HMBi exhibited increased body weight gains compared to the control group (P < 0.01). Additionally, total protein levels were higher in the treatment groups, indicating enhanced nutritional status .

-

Effects on Nutrient Digestibility :

- Research indicated that HMBi supplementation positively influenced ruminal fermentation dynamics and nutrient digestibility. In Angus steers, HMBi altered microbial composition in the rumen, leading to improved microbial protein synthesis and nutrient utilization.

-

Plasma Biochemical Parameters :

- Studies have shown that HMBi supplementation increases plasma concentrations of methionine and related metabolites such as betaine and taurine, which are vital for methylation reactions necessary for DNA synthesis.

Chemical Reactions

HMBi can undergo various chemical reactions typical for esters:

- Hydrolysis : Converts back to its parent acid and isopropanol.

- Oxidation : The sulfur atom can be oxidized under oxidative conditions.

- Substitution : The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Mécanisme D'action

The isopropyl ester of the hydroxy analogue of methionine exerts its effects by providing a bioavailable source of methionine. Upon ingestion, the ester is hydrolyzed in the rumen to release 2-hydroxy-4-methylthiobutanoic acid, which is then absorbed and utilized by the animal. Methionine plays a crucial role in protein synthesis, methylation reactions, and the synthesis of other important biomolecules. The isopropyl ester form enhances the stability and bioavailability of methionine, ensuring efficient absorption and utilization.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-hydroxy-4-methylthiobutanoic acid: The parent acid of the isopropyl ester.

Calcium salt of the hydroxy analogue of methionine: Another derivative used in animal nutrition.

Methionine: The essential amino acid itself.

Uniqueness

The isopropyl ester of the hydroxy analogue of methionine is unique due to its enhanced stability and bioavailability compared to other forms of methionine. Its ester form allows for better absorption and utilization in the animal’s digestive system, making it a more efficient source of methionine for ruminants.

Activité Biologique

Butanoic acid, 2-hydroxy-4-(methylthio)-, 1-methylethyl ester (commonly referred to as HMBi) is an isopropyl ester of the hydroxy analogue of methionine. This compound is primarily recognized for its role in animal nutrition, particularly in ruminants, where it serves as a stable source of methionine—a crucial amino acid involved in protein synthesis and various metabolic processes.

- IUPAC Name: Propan-2-yl 2-hydroxy-4-methylsulfanylbutanoate

- CAS Number: 57296-04-5

- Molecular Formula: C8H16O3S

- Molecular Weight: 192.28 g/mol

Synthesis

HMBi is synthesized through the esterification of 2-hydroxy-4-methylthiobutanoic acid with isopropanol. This process typically involves an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion to the ester form .

Nutritional Impact in Ruminants

Research indicates that HMBi significantly influences ruminal fermentation and nutrient utilization in cattle. A study involving Angus steers showed that HMBi supplementation improved nutrient digestibility and altered microbial composition in the rumen, enhancing the synthesis of microbial protein . The metabolism of HMBi allows approximately 50% to be directly absorbed into the bloodstream as a form of methionine (HMTBa), while the other half is hydrolyzed by rumen microorganisms .

Effects on Plasma Biochemical Parameters

HMBi supplementation has been linked to increased plasma concentrations of methionine and related metabolites, including betaine and taurine. These metabolites play critical roles in various metabolic pathways, including methylation reactions essential for DNA synthesis and repair . However, some studies have noted that while HMBi can upregulate certain amino acids in plasma, it may not significantly improve nitrogen retention in steers during the fattening phase due to low transport efficiency across the rumen epithelium .

Growth Performance in Beef Cattle

In a controlled study over 120 days involving beef cattle, the administration of HMBi resulted in notable improvements in growth performance metrics. The steers receiving HMBi exhibited enhanced weight gain compared to control groups receiving standard diets without the supplement .

Milk Production in Dairy Cows

Another study focused on lactating Holstein cows demonstrated that dietary inclusion of HMBi positively affected milk yield and composition. The results indicated that supplementation led to changes in fatty acid profiles within milk, suggesting potential benefits for dairy production systems .

Research Findings Summary

Propriétés

IUPAC Name |

propan-2-yl 2-hydroxy-4-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3S/c1-6(2)11-8(10)7(9)4-5-12-3/h6-7,9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDCLHZBSWMJGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(CCSC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435988 | |

| Record name | AGN-PC-0OHP7Y | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57296-04-5 | |

| Record name | AGN-PC-0OHP7Y | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | propan-2-yl 2-hydroxy-4-(methylsulfanyl)butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What was the primary objective of the research conducted on Nellore bulls, and what were the key findings related to HMBi?

A1: The study investigated the effects of supplementing the diet of Nellore bulls with the isopropyl ester of the hydroxy analogue of methionine (HMBi) during the wet season while they grazed on pasture. [] Although the abstract doesn't provide specific results, it suggests the research aimed to determine if HMBi supplementation impacted the bulls' performance, likely focusing on growth rate and possibly meat quality. The full text of the paper would be needed to elaborate on specific findings related to HMBi's effects on the studied parameters.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.